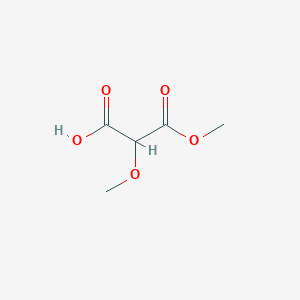

2,3-dimethoxy-3-oxopropanoic acid

Description

Properties

IUPAC Name |

2,3-dimethoxy-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLPNADGKPULBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113137-33-0 | |

| Record name | 2,3-dimethoxy-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 2,3 Dimethoxy 3 Oxopropanoic Acid

Elucidating Classical and Contemporary Synthetic Methodologies

The foundational methods for synthesizing 2,3-dimethoxy-3-oxopropanoic acid and its precursors rely on well-established organic reactions. These include esterification of related diacids, condensation reactions to form key carbon-carbon bonds, and hydrolysis of ester precursors.

Esterification-Based Routes to 2,3-Dimethoxy-3-oxopropanoic Acid

Esterification is a fundamental process for producing esters, such as the precursors to 2,3-dimethoxy-3-oxopropanoic acid. A common starting material for these syntheses is tartaric acid, a naturally occurring dicarboxylic acid. nih.govwikipedia.org The esterification of tartaric acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid, yields the corresponding dialkyl tartrate. researchgate.net For instance, the reaction of D-tartaric acid with absolute ethanol and concentrated sulfuric acid, followed by heating at reflux, produces diethyl tartrate. researchgate.net This process is a crucial first step in creating the necessary ester functionalities that can be further modified.

A key consideration in the esterification of tartaric acid is the potential for side reactions, such as decarboxylation to pyruvic acid, especially in the presence of a strong acid catalyst. researchgate.net Careful control of reaction conditions is therefore essential to maximize the yield of the desired ester. The general approach involves dissolving the tartaric acid in an excess of the alcohol and adding a catalytic amount of a strong acid. researchgate.net

Condensation Reactions in the Formation of 2,3-Dimethoxy-3-oxopropanoic Acid

Condensation reactions, particularly the Claisen condensation, are powerful tools for forming carbon-carbon bonds and are instrumental in building the carbon skeleton of precursors to 2,3-dimethoxy-3-oxopropanoic acid. wikipedia.orgmasterorganicchemistry.com The Claisen condensation involves the reaction between two esters in the presence of a strong base, resulting in a β-keto ester. wikipedia.orgorganic-chemistry.org

In a crossed Claisen condensation, two different esters can be used. masterorganicchemistry.com For example, the condensation of dimethyl oxalate (B1200264) with methyl acetate (B1210297) would be a plausible route to a precursor of 2,3-dimethoxy-3-oxopropanoic acid. One of the esters must be enolizable, meaning it has a proton on the α-carbon that can be removed by the base to form an enolate ion. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester. masterorganicchemistry.com The choice of base is critical; it must be strong enough to deprotonate the ester but should not interfere with the reaction through nucleophilic substitution. wikipedia.org Sodium alkoxides, corresponding to the alcohol of the ester, are often used. wikipedia.org

The intramolecular version of this reaction, the Dieckmann condensation, is used to form cyclic β-keto esters from a molecule containing two ester groups. wikipedia.orgmasterorganicchemistry.com While not directly forming the acyclic 2,3-dimethoxy-3-oxopropanoic acid, the principles of enolate formation and nucleophilic acyl substitution are the same.

Hydrolytic Pathways for Precursor Conversion to 2,3-Dimethoxy-3-oxopropanoic Acid

Hydrolysis is a critical final step in many synthetic routes to 2,3-dimethoxy-3-oxopropanoic acid, where a diester precursor is selectively converted to a monoacid. The hydrolysis of a succinic acid dimethyl ester, a related compound, has been studied in various biological systems, demonstrating the enzymatic cleavage of one of the ester groups. nih.gov In a chemical synthesis, this can be achieved under controlled basic or acidic conditions.

For example, the basic hydrolysis of a pyranoquinolinedione derivative in aqueous sodium hydroxide (B78521) at a controlled temperature of about 50°C can lead to the formation of a β-keto carboxylic acid. jmcs.org.mx Similarly, the hydrolysis of dimethyl succinate (B1194679) is susceptible to base-catalyzed hydrolysis, with the rate depending on the pH. nih.gov This selective hydrolysis is crucial to unmask the carboxylic acid functionality while leaving the other methyl ester group intact. The hydrolysis of a diester to a monoester can also be catalyzed by enzymes like pig liver esterase, which can offer high selectivity. rsc.org

Emerging Synthetic Strategies and Process Optimizations for 2,3-Dimethoxy-3-oxopropanoic Acid

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing derivatives of 2,3-dimethoxy-3-oxopropanoic acid. These emerging strategies focus on achieving high stereoselectivity and adhering to the principles of green chemistry.

Stereoselective Synthesis of 2,3-Dimethoxy-3-oxopropanoic Acid Derivatives

The control of stereochemistry is paramount in the synthesis of complex molecules, and several methods have been developed for the stereoselective synthesis of tartaric acid derivatives, which are precursors to chiral 2,3-dimethoxy-3-oxopropanoic acid. One such method involves the visible light photoredox-catalyzed reductive dimerization of α-ketoesters. nih.gov This transition-metal-free protocol allows for the preparation of 2,3-dialkylated tartaric acid esters with a high degree of control over the stereochemistry. nih.gov By employing an organic dye photocatalyst and a Hantzsch-type 1,4-dihydropyridine (B1200194) as a hydrogen donor, a ketyl radical is generated, which then dimerizes. nih.gov This method is compatible with a wide range of functional groups. nih.gov

Another approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts derived from naturally occurring tartaric acid itself. nih.gov This "chiral pool" approach leverages the existing stereocenters of the starting material to direct the formation of new stereocenters. Furthermore, stereoselective Grignard reactions on related keto groups, followed by dehydration, can produce specific stereoisomers of substituted azetidin-2-ones, demonstrating the principle of stereocontrol in related systems. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of 2,3-Dimethoxy-3-oxopropanoic Acid

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. youtube.comyoutube.com In the context of synthesizing 2,3-dimethoxy-3-oxopropanoic acid, this translates to using less hazardous reagents, reducing waste, and employing catalytic methods.

One green approach is the use of enzymatic catalysis. As mentioned earlier, enzymes like pig liver esterase can be used for selective hydrolysis, avoiding the need for harsh acidic or basic conditions. rsc.org Another green strategy is the use of electrochemical synthesis. rsc.org This method can avoid the use of transition metals and toxic oxidants by using electricity to drive the reaction. For example, an electrochemical phosphine-mediated deoxygenative cycloaddition has been developed for the synthesis of oxazoles from carboxylic acids. rsc.org While not directly applied to 2,3-dimethoxy-3-oxopropanoic acid, this demonstrates the potential of electrosynthesis as a green alternative.

The use of safer starting materials is another key aspect of green chemistry. For instance, glucose, a harmless sugar, can be used as a starting material to produce adipic acid, a common industrial chemical, instead of the carcinogenic benzene. youtube.com Applying this principle to the synthesis of 2,3-dimethoxy-3-oxopropanoic acid would involve exploring biosynthetic pathways or using renewable feedstocks.

Chemical Reactivity and Mechanistic Transformations of 2,3 Dimethoxy 3 Oxopropanoic Acid

Exploration of Principal Reaction Pathways

The unique structural arrangement of 2,3-dimethoxy-3-oxopropanoic acid, which can be viewed as a substituted malonic acid monoester, dictates its chemical behavior. The presence of an acidic proton alpha to both a carbonyl group and a methoxy (B1213986) group, along with the carboxyl and ester functionalities, provides multiple sites for chemical modification.

Oxidative Transformations of 2,3-Dimethoxy-3-oxopropanoic Acid

The oxidative transformation of α-alkoxy carboxylic acids, such as 2,3-dimethoxy-3-oxopropanoic acid, can proceed via radical intermediates. Photoredox catalysis, in particular, has emerged as a powerful tool for the generation of α-alkoxy radicals from their corresponding carboxylic acids. jst.go.jp In this process, the carboxylic acid is first deprotonated to form a carboxylate, which then undergoes a single-electron transfer (SET) to a photoexcited catalyst. This generates a carboxyl radical, which readily undergoes decarboxylation to yield an α-alkoxy radical. jst.go.jp

This α-alkoxy radical can then participate in various subsequent reactions, including additions to Michael acceptors, to form new carbon-carbon bonds. For instance, the coupling of radicals generated from α-alkoxy carboxylic acids with electron-deficient olefins has been demonstrated. researchgate.net While specific studies on 2,3-dimethoxy-3-oxopropanoic acid are not prevalent, the general mechanism suggests its potential to serve as a precursor to a methoxy-stabilized radical for synthetic applications. The reaction conditions, including the choice of photocatalyst and base, are critical for the efficient generation and subsequent reaction of the radical species. jst.go.jp

Another potential oxidative pathway involves the oxidative decarboxylation of the carboxylic acid moiety to generate a ketone. For example, the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids is a known transformation that yields aromatic carbonyl compounds. organic-chemistry.org A similar process for 2,3-dimethoxy-3-oxopropanoic acid would be expected to yield methyl 2-methoxy-2-oxoacetate.

Reductive Manipulations of 2,3-Dimethoxy-3-oxopropanoic Acid

The reductive manipulation of 2,3-dimethoxy-3-oxopropanoic acid would primarily target the ester and carboxylic acid functionalities. The ester group can be reduced to an alcohol. For a related compound, methyl 2-hydroxy-2-methoxyacetate, the ester group can be reduced to form the corresponding alcohol. This suggests that a similar reduction of 2,3-dimethoxy-3-oxopropanoic acid would likely yield 2-methoxy-1,3-propanediol, assuming both the ester and carboxylic acid are reduced.

The choice of reducing agent would be crucial in determining the outcome of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the carboxylic acid. Milder reducing agents might allow for selective reduction of one of the carbonyl groups.

Decarboxylation Phenomena in 2,3-Dimethoxy-3-oxopropanoic Acid Systems

As a derivative of malonic acid, 2,3-dimethoxy-3-oxopropanoic acid is prone to decarboxylation, particularly upon heating. The presence of a carbonyl group beta to the carboxylic acid facilitates this process. masterorganicchemistry.com The reaction proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable keto form. masterorganicchemistry.com

The general mechanism for the decarboxylation of a β-keto acid involves the formation of a six-membered ring in the transition state. masterorganicchemistry.com In the case of 2,3-dimethoxy-3-oxopropanoic acid, heating would likely lead to the loss of carbon dioxide and the formation of methyl methoxyacetate. The ease of decarboxylation is a characteristic feature of malonic acid and its derivatives. masterorganicchemistry.comstackexchange.com This reaction is a key step in the malonic ester synthesis, which allows for the conversion of alkyl halides to carboxylic acids. libretexts.org

| Reaction | Reactant | Conditions | Major Product |

| Decarboxylation | 2,3-Dimethoxy-3-oxopropanoic acid | Heat | Methyl methoxyacetate |

Nucleophilic Additions and Condensations with Nitrogenous Reagents (e.g., Hydrazinolysis)

The ester functionality in 2,3-dimethoxy-3-oxopropanoic acid is susceptible to nucleophilic attack by nitrogenous reagents like hydrazine (B178648). The reaction of esters with hydrazine hydrate (B1144303) is a common method for the synthesis of hydrazides. nih.gov For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate yields the corresponding carbohydrazide. nih.gov

By analogy, the reaction of 2,3-dimethoxy-3-oxopropanoic acid with hydrazine would be expected to yield 2-methoxy-3-oxopropanohydrazide. This reaction would likely proceed by nucleophilic acyl substitution at the ester carbonyl carbon. The resulting hydrazide could then be used as a precursor for the synthesis of various heterocyclic compounds. nih.gov

| Reaction | Reactant | Reagent | Expected Product |

| Hydrazinolysis | 2,3-Dimethoxy-3-oxopropanoic acid | Hydrazine hydrate | 2-methoxy-3-oxopropanohydrazide |

Knoevenagel Condensation Reactions Involving 2,3-Dimethoxy-3-oxopropanoic Acid

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. jst.go.jpCurrent time information in Bangalore, IN. Compounds with a methylene (B1212753) group activated by two electron-withdrawing groups, such as malonic acid and its esters, are typical substrates for this reaction. Current time information in Bangalore, IN. 2,3-Dimethoxy-3-oxopropanoic acid possesses an α-proton that could potentially participate in a Knoevenagel-type reaction.

However, the presence of the α-methoxy group may influence the acidity of this proton and the stability of the resulting carbanion, potentially affecting the reaction's feasibility and outcome. The classic Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a weak base. Current time information in Bangalore, IN. If 2,3-dimethoxy-3-oxopropanoic acid were to act as the active methylene component, it would react with an aldehyde or ketone to form an α,β-unsaturated product after dehydration.

Coupling Reactions and Arylation Chemistry of 2,3-Dimethoxy-3-oxopropanoic Acid

Recent advances in organic synthesis have demonstrated the utility of α-alkoxy carboxylic acids in cross-coupling reactions. These reactions often proceed through radical intermediates generated via photoredox catalysis, as described in the oxidative transformations section. jst.go.jp The resulting α-alkoxy radical can be trapped by various coupling partners.

For instance, the coupling of α-alkoxy radicals with cyclopentenone derivatives has been utilized in the total synthesis of complex natural products. jst.go.jp Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed to form C(sp³)–C(sp²) bonds from alkyl amines and aryl carboxylic acids, showcasing the broad potential of using carboxylic acid derivatives in C-C bond formation. acs.org While specific examples involving 2,3-dimethoxy-3-oxopropanoic acid are scarce, the established reactivity of α-alkoxy carboxylic acids suggests its potential as a substrate in such coupling reactions to form new carbon-carbon bonds. jst.go.jpnih.gov

| Reaction Type | Reactant Class | Catalyst/Conditions | Bond Formed |

| Radical Coupling | α-Alkoxy carboxylic acid | Photoredox catalyst | C-C |

| Reductive Cross-Coupling | Aryl carboxylic acid | Nickel catalyst | C(sp³)–C(sp²) |

In-Depth Mechanistic Studies and Reaction Kinetics of 2,3-Dimethoxy-3-oxopropanoic Acid Transformations

The chemical behavior of 2,3-dimethoxy-3-oxopropanoic acid, a β-keto acid derivative, is governed by the interplay of its carboxylic acid and β-keto ester functionalities. Mechanistic studies, while not extensively documented for this specific molecule, can be inferred from the well-established reactivity patterns of related β-keto acids and esters. Key transformations include decarboxylation, enolization, and hydrolysis, the pathways of which can be elucidated through techniques like isotopic labeling and kinetic analysis.

Isotopic labeling is a powerful technique to trace the movement of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. nih.gov In the context of 2,3-dimethoxy-3-oxopropanoic acid, labeling specific atoms with heavy isotopes (e.g., ¹³C, ¹⁸O, or ²H) would allow for the detailed investigation of its characteristic reactions.

A primary application of isotopic labeling for this compound would be to investigate the mechanism of its thermal decarboxylation. The generally accepted mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the final ketone product. masterorganicchemistry.com

To verify this pathway for 2,3-dimethoxy-3-oxopropanoic acid, a labeling study could be designed as follows:

¹³C Labeling of the Carboxyl Group: Synthesis of 2,3-dimethoxy-3-oxopropanoic acid with a ¹³C label at the carboxyl carbon (C1). Upon decarboxylation, the ¹³C label would be exclusively found in the expelled carbon dioxide. This would confirm that the carboxylic acid group is the source of the eliminated CO₂.

¹⁸O Labeling of the Carbonyl Oxygen: Introducing an ¹⁸O label at the keto carbonyl oxygen (C3). According to the cyclic mechanism, this ¹⁸O atom would become the hydroxyl oxygen of the resulting enol intermediate. Subsequent tautomerization would place the ¹⁸O label in the hydroxyl group of the final product, methyl 2-methoxyacetate.

Deuterium (B1214612) Labeling: Replacing the acidic proton of the carboxyl group with deuterium (D). In the concerted mechanism, this deuterium would be transferred to the keto carbonyl oxygen, forming a deuterium-labeled enol. This can be monitored spectroscopically.

The following table outlines a hypothetical isotopic labeling experiment to probe the decarboxylation mechanism.

| Labeled Precursor | Expected Labeled Product(s) | Mechanistic Insight |

| 2,3-dimethoxy-3-oxo-[1-¹³C]propanoic acid | Methyl 2-methoxyacetate + ¹³CO₂ | Confirms the origin of the eliminated carbon dioxide. |

| 2,3-dimethoxy-3-[¹⁸O]oxo-propanoic acid | Methyl 2-methoxy-[¹⁸O]acetate | Supports the formation of an enol intermediate via a cyclic transition state. |

| 2,3-dimethoxy-3-oxopropanoic-d acid | Methyl 2-methoxyacetate-d + CO₂ | Verifies the intramolecular transfer of the acidic proton. |

Such experiments, coupled with mass spectrometry and NMR spectroscopy to detect the location of the isotopes in the products, would provide definitive evidence for the reaction pathway. nih.gov

Kinetic studies, which measure the rates of chemical reactions, provide quantitative data to further characterize reaction pathways and understand the factors influencing them. For 2,3-dimethoxy-3-oxopropanoic acid, kinetic analysis of its decarboxylation and hydrolysis would yield valuable mechanistic insights.

Decarboxylation Kinetics:

The rate of decarboxylation of β-keto acids is known to be influenced by factors such as the solvent and the nature of the substituents. masterorganicchemistry.com A kinetic study of the decarboxylation of 2,3-dimethoxy-3-oxopropanoic acid would typically involve monitoring the rate of CO₂ evolution or the disappearance of the starting material over time at various temperatures.

From these measurements, key kinetic parameters can be determined:

Rate Constant (k): A measure of the reaction speed.

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Arrhenius Parameters: Which describe the temperature dependence of the reaction rate.

The decarboxylation of acetoacetic acid, a simple β-keto acid, has been shown to be approximately 50 times faster for the free acid than for its conjugate base (the anion) at 37°C, a difference attributed to entropy effects. masterorganicchemistry.com A similar investigation for 2,3-dimethoxy-3-oxopropanoic acid would involve measuring the decarboxylation rate at different pH values.

The following table presents hypothetical rate data for the decarboxylation of a generic β-keto acid in different solvents, illustrating the type of data that would be collected.

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

| Water | 25 | 1.2 x 10⁻⁵ |

| Ethanol (B145695) | 25 | 8.5 x 10⁻⁶ |

| Dioxane | 25 | 3.1 x 10⁻⁶ |

This data would help to understand the role of the solvent in stabilizing the transition state. Protic solvents, for instance, can interfere with the internal hydrogen bond of the cyclic transition state, potentially affecting the reaction rate. masterorganicchemistry.com

Hydrolysis Kinetics:

The ester groups of 2,3-dimethoxy-3-oxopropanoic acid are susceptible to hydrolysis, particularly under acidic or basic conditions. Kinetic studies of the hydrolysis of the methyl ester would provide information on the reaction mechanism. For example, the hydrolysis of methyl glycosides has been studied to determine the influence of substituents and pH on the reaction rate. nih.gov

A kinetic experiment for the acid-catalyzed hydrolysis of the methyl ester of 2,3-dimethoxy-3-oxopropanoic acid would involve monitoring the concentration of the starting material or the appearance of methanol (B129727) and the corresponding dicarboxylic acid over time. The rate of hydrolysis would be expected to depend on the concentration of the acid catalyst.

By systematically varying the reaction conditions (temperature, pH, solvent) and measuring the reaction rates, a comprehensive understanding of the factors controlling the reactivity of 2,3-dimethoxy-3-oxopropanoic acid can be achieved.

Versatile Applications in Advanced Organic Synthesis and Complex Molecular Architectures

2,3-Dimethoxy-3-oxopropanoic Acid as a Pivotal Synthetic Building Block

2,3-Dimethoxy-3-oxopropanoic acid serves as a fundamental starting material in numerous synthetic pathways. Its bifunctional nature allows for selective reactions at either the carboxylic acid or the ester moiety, providing chemists with a powerful tool for molecular construction. The presence of two vicinal methoxycarbonyl groups in its precursor, dimethyl 2-methoxysuccinate, is key to its utility. This arrangement facilitates a range of chemical transformations, making it a valuable component in the synthesis of more complex molecules.

The compound's utility is further highlighted by its application in the synthesis of various organic compounds, where it acts as a precursor to larger, more functionalized structures. For instance, it is a known building block in the preparation of pharmaceutical intermediates and other fine chemicals. biosynth.com Its structural analogue, 3-hydroxypropanoic acid, is also recognized as a significant building block for both organic synthesis and the production of high-performance polymers. rsc.org The versatility of such compounds underscores the importance of 2,3-dimethoxy-3-oxopropanoic acid in the broader landscape of chemical synthesis. asischem.com

Fabrication of Advanced Synthetic Intermediates and Functionalized Scaffolds from 2,3-Dimethoxy-3-oxopropanoic Acid

The strategic use of 2,3-dimethoxy-3-oxopropanoic acid enables the efficient fabrication of advanced synthetic intermediates. These intermediates are crucial for the subsequent assembly of complex molecular architectures. The compound's reactivity can be precisely controlled to introduce additional functional groups, thereby creating highly functionalized scaffolds.

For example, research has demonstrated the use of related methoxy-oxopropanoic acid derivatives in the synthesis of complex molecules. In one study, a derivative was used in a multi-step synthesis to produce a trifluoroacetate (B77799) salt, which is a key intermediate for further chemical modifications. rsc.org This process involved reactions such as acylation and coupling, showcasing the adaptability of the core structure.

The ability to construct such intermediates is vital for the development of new chemical entities with potential applications in various fields, including materials science and medicinal chemistry. The functionalized scaffolds derived from 2,3-dimethoxy-3-oxopropanoic acid provide a robust platform for the introduction of molecular diversity, a key aspect of modern drug discovery and materials research.

Directed Synthesis of Heterocyclic and Annulated Systems Utilizing 2,3-Dimethoxy-3-oxopropanoic Acid

The construction of heterocyclic and annulated systems is a cornerstone of organic synthesis, owing to the prevalence of these motifs in biologically active compounds and functional materials. 2,3-Dimethoxy-3-oxopropanoic acid and its derivatives have proven to be valuable precursors for the directed synthesis of a variety of such systems.

Synthesis of Quinoline (B57606) and Isoquinoline (B145761) Derivatives

Quinoline and isoquinoline cores are present in a vast number of natural products and synthetic compounds with significant pharmacological properties. The strategic application of building blocks derived from or related to 2,3-dimethoxy-3-oxopropanoic acid has been instrumental in the synthesis of these important heterocyclic systems.

For instance, a series of quinolin-2-one derivatives were prepared through chemoselective reactions involving heterocyclic amides and acrylic acid derivatives. nih.gov This approach highlights the utility of propanedioic acid derivatives in building the quinoline framework. In another example, the synthesis of quinoline derivatives as potent phosphodiesterase 5 inhibitors involved the condensation of 4-amino-3-bromobenzonitrile (B1270737) with ethoxymethylenemalonate, followed by cyclization to form the oxoquinoline ring. nih.gov

Similarly, the synthesis of isoquinolone derivatives has been achieved through Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylene-containing α-amino carboxylates. mdpi.com While not directly employing 2,3-dimethoxy-3-oxopropanoic acid, this methodology showcases the broader strategies for constructing such heterocyclic systems where analogous building blocks could be utilized.

The following table summarizes key reactions in the synthesis of quinoline and isoquinoline derivatives:

| Starting Material | Reagents | Product | Application | Reference |

| Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Sodium hydroxide (B78521), water, ethanol (B145695) | 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Intermediate for further derivatization | nih.gov |

| 4-Amino-3-bromobenzonitrile | Ethoxymethylenemalonate | Oxoquinoline intermediate | Synthesis of PDE5 inhibitors | nih.gov |

| N-(pivaloyloxy) aryl amides | Internal acetylene-containing α-amino carboxylates, Rh(III) catalyst | α-CF3-substituted α-amino acid derivatives with isoquinolone core | Development of new isoquinoline derivatives | mdpi.com |

Construction of Pyranoquinoline Frameworks

Pyranoquinoline frameworks represent a class of fused heterocyclic systems with interesting biological activities. The synthesis of these structures can be accomplished using derivatives of propanoic acid. For example, the hydrolysis of a pyranoquinolinedione in an aqueous alkaline medium yields 3-(quinolin-3-yl)-3-oxopropanoic acid. jmcs.org.mx This β-keto acid serves as a versatile intermediate for the synthesis of various heterocyclic derivatives, including the reconstruction of the pyranoquinoline system under specific conditions. jmcs.org.mx

The chemical behavior of this β-keto acid has been extensively studied, demonstrating its utility in reactions such as esterification, condensation, and cyclization to form a variety of heterocyclic structures. jmcs.org.mx

Formation of Diverse Heterocyclic Motifs

The utility of 2,3-dimethoxy-3-oxopropanoic acid and its analogues extends to the synthesis of a wide range of other heterocyclic motifs. Multi-component reactions (MCRs) are a powerful tool in this regard, enabling the rapid assembly of complex molecules from simple starting materials. researchgate.net The principles of MCRs can be applied to generate libraries of diverse heterocyclic scaffolds, including imidazo[1,2-a]heterocycles. nih.gov

The synthesis of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, pyridinones, and pyrimidinones, has been achieved starting from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. eurjchem.com This demonstrates the potential of appropriately functionalized oxopropanoate derivatives to serve as precursors to a multitude of heterocyclic systems. Furthermore, the synthesis of 1,3,4-oxadiazoles, another important class of heterocycles, often involves the cyclization of diacylhydrazines, which can be derived from carboxylic acids and their esters. gsconlinepress.com

Strategic Utility of 2,3-Dimethoxy-3-oxopropanoic Acid in Total Synthesis of Natural Products

The total synthesis of natural products is a challenging and creative endeavor that often requires the development of novel synthetic strategies and the use of versatile building blocks. While direct examples of the use of 2,3-dimethoxy-3-oxopropanoic acid in the total synthesis of natural products are not extensively documented in the provided search results, the principles governing its reactivity and utility as a building block are highly relevant to this field.

The ability to construct complex carbocyclic and heterocyclic frameworks is paramount in natural product synthesis. The role of related dicarboxylic acid monoesters, such as monomethyl malonate, in providing carbon building blocks for polyketide and fatty acid biosynthesis in nature suggests a parallel for their synthetic counterparts in the laboratory. nih.gov The strategic application of compounds like 2,3-dimethoxy-3-oxopropanoic acid allows for the controlled introduction of functionality and the stereoselective formation of new bonds, which are critical steps in the total synthesis of complex natural products.

The synthesis of quinoline-based phosphodiesterase 5 inhibitors, for example, showcases how building blocks can be elaborated into complex, biologically active molecules. nih.gov This process mirrors the strategies employed in the later stages of a total synthesis campaign.

Advanced Analytical Characterization and Computational Chemical Studies of 2,3 Dimethoxy 3 Oxopropanoic Acid

Comprehensive Spectroscopic Methodologies for Structural and Purity Assessment

Spectroscopic methods are indispensable tools for the unambiguous determination of a molecule's structure and the assessment of its purity. The combination of NMR, IR, and HRMS offers a synergistic approach to characterize 2,3-dimethoxy-3-oxopropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3-dimethoxy-3-oxopropanoic acid, both ¹H and ¹³C NMR analyses are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-dimethoxy-3-oxopropanoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methoxy (B1213986) groups (-OCH₃) would each produce a singlet, though their chemical environments are slightly different, which may lead to two closely spaced singlets. The single proton on the chiral center (C-2) would appear as a singlet, and the acidic proton of the carboxylic acid group would also produce a singlet, which is often broad and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2,3-dimethoxy-3-oxopropanoic acid, five distinct signals are anticipated. The carbonyl carbons of the ester and carboxylic acid groups are expected to appear in the downfield region (typically 160-180 ppm). The carbon atom at the chiral center (C-2), being attached to two oxygen atoms, would also be significantly deshielded. The carbons of the two methoxy groups would have characteristic shifts in the 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dimethoxy-3-oxopropanoic Acid Predicted data based on analogous structures and computational models.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 168.0 - 172.0 |

| -C(O)OCH₃ | - | 165.0 - 169.0 |

| -CH(OCH₃)- | 4.5 - 4.8 (s) | 75.0 - 80.0 |

| -COOCH₃ | 3.7 - 3.9 (s) | 52.0 - 54.0 |

| -CH(OCH₃) | 3.4 - 3.6 (s) | 58.0 - 60.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,3-dimethoxy-3-oxopropanoic acid would show characteristic absorption bands for the carboxylic acid, ester, and ether functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid (around 1700-1730 cm⁻¹) and another for the ester (around 1735-1750 cm⁻¹). The C-O stretching vibrations of the ether, ester, and carboxylic acid groups would appear in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for 2,3-Dimethoxy-3-oxopropanoic Acid Representative data based on known functional group absorption frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Ester | C=O stretch | 1735 - 1750 |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| C-H (alkane) | C-H stretch | 2850 - 3000 |

| Ether/Ester/Carboxylic Acid | C-O stretch | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (UPLC-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For 2,3-dimethoxy-3-oxopropanoic acid (C₅H₈O₅), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Hyphenated techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing the purity of the compound and studying its fragmentation patterns. These techniques separate the compound from any impurities before it enters the mass spectrometer, providing a clean mass spectrum. The fragmentation pattern can further corroborate the proposed structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 2,3-Dimethoxy-3-oxopropanoic Acid Calculated and predicted values based on the molecular formula C₅H₈O₅.

| Ion | Formula | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₅H₉O₅⁺ | 149.04445 | 126.5 |

| [M+Na]⁺ | C₅H₈NaO₅⁺ | 171.02639 | 133.5 |

| [M-H]⁻ | C₅H₇O₅⁻ | 147.02989 | 125.7 |

Theoretical and Computational Chemistry Investigations of 2,3-Dimethoxy-3-oxopropanoic Acid

Computational chemistry provides a powerful lens to study the intrinsic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations can be employed to predict the most stable three-dimensional arrangement of atoms in 2,3-dimethoxy-3-oxopropanoic acid, a process known as geometry optimization. These calculations can also determine the relative energies of different conformers, identifying the global minimum energy structure. For a molecule with several rotatable bonds, multiple conformations are possible. DFT calculations help in understanding which conformation is energetically preferred, which can influence its reactivity and spectroscopic properties. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and one of the methoxy oxygen atoms could be a stabilizing factor in certain conformations. Such computational studies can provide insights into bond lengths, bond angles, and dihedral angles of the optimized geometry.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For 2,3-dimethoxy-3-oxopropanoic acid, a HOMO-LUMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would complement this by showing regions of positive and negative charge across the molecule. This would reveal, for instance, the relative reactivity of the carboxylic acid group versus the ester and ether functionalities. However, specific energy values and detailed charge distribution maps for this compound are not available in existing research.

Table 1: Hypothetical Data Table for HOMO-LUMO Analysis of 2,3-Dimethoxy-3-oxopropanoic Acid

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating capability |

| LUMO Energy | Data not available | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Data not available | Correlates with chemical stability and reactivity |

Computational Prediction of Spectroscopic Signatures (e.g., UV-Vis)

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This analysis can forecast the wavelengths at which a compound will absorb light, providing insights into its electronic transitions. For 2,3-dimethoxy-3-oxopropanoic acid, a predicted UV-Vis spectrum would help in its identification and could suggest potential photochemical reactivity. The calculations would yield the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. scirp.org Without specific studies on this compound, its UV-Vis profile remains undetermined.

Table 2: Hypothetical Data Table for Predicted Spectroscopic Signatures of 2,3-Dimethoxy-3-oxopropanoic Acid

| Parameter | Predicted Value | Experimental Correlation |

| λmax (nm) | Data not available | Wavelength of maximum UV-Vis absorption |

| Excitation Energy (eV) | Data not available | Energy required for electronic transition |

| Oscillator Strength | Data not available | Theoretical intensity of the absorption peak |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. nih.govwisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. For 2,3-dimethoxy-3-oxopropanoic acid, an NBO analysis would elucidate the hyperconjugative interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent sigma bonds. These interactions are key to understanding the compound's conformational preferences and the influence of its functional groups on each other. The analysis provides a detailed picture of the intramolecular forces that govern its structure and stability. nih.gov

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of a molecule by calculating its dipole moment, polarizability, and first-order hyperpolarizability. A high hyperpolarizability value suggests that the material may have strong NLO activity. For 2,3-dimethoxy-3-oxopropanoic acid, an evaluation of its NLO properties would involve calculating these parameters to assess its potential for such applications. This analysis would depend on the molecule's electronic structure and the extent of charge transfer within it. Currently, there is no published research evaluating the NLO properties of this specific compound.

Table 3: Hypothetical Data Table for NLO Properties of 2,3-Dimethoxy-3-oxopropanoic Acid

| Parameter | Predicted Value | Significance |

| Dipole Moment (Debye) | Data not available | Measure of molecular polarity |

| Polarizability (α) | Data not available | Measure of the distortion of electron cloud in an electric field |

| First Hyperpolarizability (β) | Data not available | Indicator of second-order NLO activity |

Prospective Research Trajectories and Future Opportunities for 2,3 Dimethoxy 3 Oxopropanoic Acid Research

Innovations in Synthetic Accessibility and Efficiency

The availability of a compound is the gateway to exploring its properties and applications. For 2,3-dimethoxy-3-oxopropanoic acid, future research will likely focus on developing efficient and scalable synthetic routes. Drawing parallels from the synthesis of related malonic acid derivatives, several strategies can be envisioned.

A plausible synthetic approach could start from dimethyl malonate. The synthesis of dimethyl 2-chloromalonate is achieved through the chlorination of dimethyl malonate with sulfuryl chloride derpharmachemica.com. By analogy, a similar halogenation of a precursor followed by methoxylation could be a viable route. However, controlling the reaction to achieve mono-methoxylation at the C2 position while one ester group is selectively hydrolyzed to the carboxylic acid would be a key challenge.

Alternatively, the direct methoxylation of a suitable malonate precursor could be explored. The development of novel catalysts for the selective functionalization of active methylene (B1212753) compounds is an active area of research. Innovations in this area could provide a more direct and atom-economical route to 2,3-dimethoxy-3-oxopropanoic acid.

Future synthetic research could focus on:

Selective Functionalization: Developing methods for the selective mono-methoxylation and mono-hydrolysis of dimethyl malonate or related precursors.

Catalytic Routes: Exploring novel organocatalytic or transition-metal-catalyzed approaches for the direct synthesis from simple starting materials to improve efficiency and reduce waste.

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

A comparison of potential synthetic starting points is presented in Table 1.

Table 1: Comparison of Potential Precursors for the Synthesis of 2,3-Dimethoxy-3-oxopropanoic Acid

| Precursor | Potential Advantages | Potential Challenges |

|---|---|---|

| Dimethyl Malonate | Readily available and relatively inexpensive. | Requires selective mono-methoxylation and mono-hydrolysis. |

| Dimethyl 2-methoxymalonate | Already contains the required methoxy (B1213986) group. | Requires selective mono-hydrolysis of one ester group. |

Unveiling Novel Reactivity Profiles and Catalytic Transformations

The true potential of 2,3-dimethoxy-3-oxopropanoic acid lies in its yet-to-be-explored reactivity. Its structure, featuring a carboxylic acid, an ester, and a methoxy group on the α-carbon, suggests a rich and diverse chemical behavior.

The presence of the carboxylic acid group opens the door to decarboxylation reactions. Malonic acid derivatives are known to undergo decarboxylation upon heating, a key step in the malonic ester synthesis to produce carboxylic acids jove.commasterorganicchemistry.commasterorganicchemistry.com. The influence of the α-methoxy group on the ease and outcome of this decarboxylation is an intriguing area for investigation. Modern photoredox catalysis has enabled the hydrodecarboxylation of malonic acid derivatives under mild conditions, a methodology that could be applied to 2,3-dimethoxy-3-oxopropanoic acid to generate novel methoxy-substituted esters nih.gov.

Furthermore, the active methylene proton in malonic esters is a handle for various C-C bond-forming reactions, such as alkylation and condensation reactions aklectures.comlibretexts.org. While the α-position in the target molecule is already substituted with a methoxy group, the potential for further functionalization or participation in reactions like the Knoevenagel condensation should be explored nih.govwikipedia.orgthermofisher.com. The reaction of malonates with dinucleophiles to form heterocyclic structures is another well-established area that could be extended to this compound nih.gov.

Palladium-catalyzed reactions of allyl β-keto carboxylates and malonates have been shown to proceed via decarboxylation to form palladium enolates, which can then undergo a variety of transformations nih.govjst.go.jp. Investigating analogous palladium-catalyzed reactions of allyl esters of 2,3-dimethoxy-3-oxopropanoic acid could lead to the synthesis of novel α-methoxy ketones and other functionalized molecules.

Synergistic Applications of Computational Chemistry in Reaction Design

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, thereby guiding experimental work and accelerating discovery. For 2,3-dimethoxy-3-oxopropanoic acid, computational methods can provide invaluable insights into its conformational landscape, reaction mechanisms, and potential applications.

Density Functional Theory (DFT) can be employed to model the transition states of potential reactions, such as decarboxylation or nucleophilic substitution, to predict reaction barriers and product distributions acs.org. This can help in selecting the most promising reaction conditions and avoiding unproductive pathways. For instance, computational studies on the decarboxylation of dicarboxylic acids have elucidated the role of solvent molecules in the transition state, a factor that would be crucial to consider for 2,3-dimethoxy-3-oxopropanoic acid acs.org.

Ab initio molecular dynamics (AIMD) simulations can be used to explore the conformational landscape of the molecule in different environments nih.gov. The preferred conformation can significantly influence reactivity, and understanding this can aid in the design of stereoselective reactions. Furthermore, in silico screening methods could be used to predict the binding affinity of 2,3-dimethoxy-3-oxopropanoic acid and its derivatives to biological targets, such as enzymes, potentially identifying new avenues for medicinal chemistry research frontiersin.org.

Table 2: Potential Computational Studies on 2,3-Dimethoxy-3-oxopropanoic Acid

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., decarboxylation, alkylation). | Prediction of reaction pathways, transition state energies, and kinetic parameters. |

| Ab Initio Molecular Dynamics (AIMD) | Analyze the conformational landscape in various solvents. | Understanding the influence of conformation on reactivity and intermolecular interactions. |

Integration into Automated and High-Throughput Synthetic Platforms

The future of chemical synthesis is increasingly moving towards automation and high-throughput experimentation. These platforms allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological or materials science applications. Integrating the synthesis and derivatization of 2,3-dimethoxy-3-oxopropanoic acid into such systems would significantly accelerate the exploration of its chemical space.

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention acs.org. This would be particularly beneficial for optimizing the synthesis of 2,3-dimethoxy-3-oxopropanoic acid itself, as a wide range of catalysts, solvents, and temperatures could be screened efficiently.

Once a reliable synthesis is established, high-throughput platforms can be used to generate libraries of derivatives. For example, by reacting 2,3-dimethoxy-3-oxopropanoic acid with a diverse set of alcohols (to form new esters) or amines (to form amides), a large number of novel compounds could be rapidly produced. These libraries could then be screened for interesting biological activities or material properties. The development of automated workflows for the synthesis of functionalized polymers or for bioconjugation could also be a promising future direction acs.orgresearchgate.net.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance methoxy group incorporation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Yield Monitoring : Use HPLC (C18 column, UV detection at 254 nm) to quantify intermediates and final product .

Basic: How can researchers characterize the structural and chemical purity of 2,3-dimethoxy-3-oxopropanoic acid?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography :

- HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Advanced: How do steric and electronic effects of methoxy groups influence the reactivity of 2,3-dimethoxy-3-oxopropanoic acid in nucleophilic substitutions?

Methodological Answer:

The ortho-methoxy groups introduce steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects : Reduce accessibility to the carbonyl carbon, slowing nucleophilic attacks (e.g., by amines or alcohols).

- Electronic Effects : Methoxy groups destabilize the transition state in SN2 reactions but stabilize intermediates in keto-enol tautomerism .

Q. Experimental Design :

- Compare reaction rates with analogs like 3-(4-methoxyphenyl)propanoic acid () using kinetic studies (UV-Vis monitoring).

- Computational modeling (DFT calculations) to map electron density and predict reactive sites .

Advanced: What computational tools are effective for predicting the biodegradation pathways of 2,3-dimethoxy-3-oxopropanoic acid?

Methodological Answer:

- Software : Use Gaussian 16 or ORCA for DFT calculations to simulate hydrolysis and oxidation pathways.

- Key Parameters :

- Validation : Cross-reference with experimental LC-MS data from stability studies under acidic/basic conditions .

Data Contradiction: How to address conflicting reports on the stability of 2,3-dimethoxy-3-oxopropanoic acid under aqueous conditions?

Methodological Answer:

Discrepancies may arise from pH-dependent degradation . Resolve via:

- Controlled Stability Studies :

- Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.

- Monitor degradation via HPLC-MS and identify products (e.g., demethylated derivatives or decarboxylation products) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Advanced: What role does 2,3-dimethoxy-3-oxopropanoic acid play in enzymatic inhibition studies?

Methodological Answer:

The compound’s β-keto ester moiety mimics natural substrates in enzymes like acetyl-CoA carboxylase .

- Assay Design :

- Use fluorescence-based assays (e.g., NADH depletion) to measure IC₅₀ values.

- Compare with structurally related inhibitors (e.g., methyl 3-amino-2-methyl-3-oxopropanoate, ) to establish structure-activity relationships (SAR) .

Table 1: Comparative Reactivity of Structural Analogs

Basic: What safety protocols are recommended for handling 2,3-dimethoxy-3-oxopropanoic acid in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Waste Disposal : Segregate acidic waste and consult institutional guidelines for hazardous chemical disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.